molecular formula C10H19NO2 B1425889 {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine CAS No. 22216-74-6

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine

Cat. No.: B1425889
CAS No.: 22216-74-6
M. Wt: 185.26 g/mol
InChI Key: KBZIHOVRYVMRDO-UHFFFAOYSA-N
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Description

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the dioxaspiro moiety and the methanamine group makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine has several scientific research applications, including:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of both the dioxaspiro moiety and the methanamine group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZIHOVRYVMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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